molecular formula C13H15NO3 B11722934 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B11722934
M. Wt: 233.26 g/mol
InChI Key: WDYONJZRBYSWSK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol It features a cyclopropane ring attached to a 3,4,5-trimethoxyphenyl group and a carbonitrile group

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclopropanecarbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, including enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonitrile can be compared with other compounds containing the trimethoxyphenyl group, such as:

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin A4: A potent microtubule targeting agent.

The uniqueness of this compound lies in its cyclopropane ring and carbonitrile group, which confer distinct chemical and biological properties compared to other trimethoxyphenyl-containing compounds.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C13H15NO3/c1-15-10-6-9(13(8-14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4-5H2,1-3H3

InChI Key

WDYONJZRBYSWSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CC2)C#N

Origin of Product

United States

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